molecular formula C14H18N2O2 B2947580 4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid CAS No. 1097128-04-5

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid

Cat. No. B2947580
CAS RN: 1097128-04-5
M. Wt: 246.31
InChI Key: PIJRCJSADATLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .


Molecular Structure Analysis

The molecular structure of “4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid” is characterized by the presence of a benzimidazole ring attached to a butanoic acid group . The InChI code for this compound is 1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)

Scientific Research Applications

Novel Synthesis Techniques

4-(1-Propyl-1H-Benzimidazol-2-yl)butanoic acid is a compound that has been involved in innovative synthetic methodologies. For instance, it has been used in the synthesis of benzimidazo[1,2-a][1,4]diazepinones through a novel isocyanide-based three-component synthesis, demonstrating the versatility of benzimidazole derivatives in generating structurally diverse compounds with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011). Additionally, benzimidazole-based ionic liquids have shown efficacy as green, reusable catalysts for the synthesis of tetrasubstituted imidazoles, highlighting the eco-friendly applications of benzimidazole derivatives in chemical synthesis (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Biological Activities and Applications

Research has also focused on the biological activities of benzimidazole derivatives, including their choleretic properties. For example, several 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids have been synthesized to evaluate the impact of substitutions on choleretic activity, with some derivatives showing activity superior to that of model compounds (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, benzimidazole derivatives have been used to assemble organic salts and cocrystals, showcasing the utility of these compounds in developing new materials with potential applications in various fields. For instance, organic acid–base adducts derived from benzimidazole and acidic components have been prepared and characterized, revealing extensive hydrogen bonding and noncovalent interactions important for material design (Jin, Liu, Gao, Lin, Chen, & Wang, 2014).

Antimicrobial and Antioxidant Activities

The antimicrobial properties of benzimidazole derivatives have been explored, with some compounds showing significant inhibitory activity against various bacterial strains. For example, N-alkylated benzimidazole derivatives synthesized via aza-Michael addition reactions exhibited excellent inhibitory activity against Bacillus subtilis and Bacillus proteus, indicating the potential of these derivatives in antimicrobial drug development (Wen, Luo, Zhang, Zhao, Zhou, & Cai, 2016).

properties

IUPAC Name

4-(1-propylbenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-10-16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(17)18/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJRCJSADATLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid

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